molecular formula C12H27NO B13648889 n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine

n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine

Cat. No.: B13648889
M. Wt: 201.35 g/mol
InChI Key: SCIYNRCMMPTCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine is a branched-chain aliphatic amine offered for chemical research and development purposes. This compound is characterized by a pentan-1-amine backbone that is substituted with both isobutyl and methoxy groups, as well as additional methyl branching at the 2 and 4 positions. This specific structure suggests potential utility as a specialty intermediate or building block in organic synthesis, particularly for the preparation of more complex molecules. Branched primary amines, as a class of compounds, are known to influence the physical properties and reactivity of molecules, and can serve as precursors for the synthesis of pharmaceuticals, agrochemicals, or functional materials . In broader research contexts, complex amines can function as stabilizers or additives in various chemical processes. For instance, amine compounds are utilized in polymerization inhibitor systems to prevent the premature polymerization of monomers such as styrene during production or purification . Please note: This product is intended for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

4-methoxy-2,4-dimethyl-N-(2-methylpropyl)pentan-1-amine

InChI

InChI=1S/C12H27NO/c1-10(2)8-13-9-11(3)7-12(4,5)14-6/h10-11,13H,7-9H2,1-6H3

InChI Key

SCIYNRCMMPTCKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(C)CC(C)(C)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the pentan-1-amine backbone with the appropriate substitution pattern (4-methoxy and 2,4-dimethyl groups), followed by the introduction of the n-isobutyl side chain on the amine nitrogen. Key steps include selective functional group protection/deprotection, alkylation, and reduction reactions.

Key Synthetic Steps and Reagents

Based on literature and patent data, the following synthetic approach is typical:

  • Starting Material Selection : The synthesis often begins with a suitably substituted pentanone or pentanol derivative that can be functionalized at the 1-position to introduce the amine group.

  • Protection of Functional Groups : Protecting groups such as benzylcarbamate (Cbz) are used to protect the amine functionality during intermediate steps to prevent side reactions.

  • Introduction of Methoxy Group : The 4-methoxy substituent can be introduced via nucleophilic substitution reactions, often involving mesylate intermediates and nucleophilic methoxide sources.

  • Alkylation at Amine Nitrogen : The n-isobutyl group is introduced by alkylation of the free amine or protected amine intermediate using appropriate alkyl halides under basic conditions.

  • Reduction and Deprotection : Catalytic hydrogenation (e.g., palladium on carbon) is used to remove protecting groups and reduce intermediates to the desired amine. Borane complexes may also be used for reduction of amides to amines.

  • Purification : The final product is purified by recrystallization or chromatography to obtain high purity this compound.

Example Synthetic Route (Literature-Based)

An example synthetic route adapted from related amine syntheses includes:

  • Conversion of a protected amino alcohol to a mesylate intermediate.
  • Nucleophilic substitution with methoxide to install the methoxy group.
  • Catalytic hydrogenation to remove protecting groups.
  • Coupling with n-isobutyl halide under basic conditions to yield the target amine.

Reaction Conditions and Catalysts

  • Mesylation : Methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine, often at 0–5 °C.
  • Nucleophilic substitution : Heating with potassium methoxide or sodium methoxide in polar aprotic solvents like toluene or tetrahydrofuran.
  • Hydrogenation : Palladium on carbon (Pd/C) catalyst under hydrogen atmosphere at room temperature or mild heating.
  • Amine Alkylation : Alkyl halides such as isobutyl bromide or chloride with bases like potassium carbonate or sodium hydride.

Analytical Data and Research Findings

Molecular and Structural Data

Parameter Value
Molecular Formula C11H25NO (approximate)
Molecular Weight ~183 g/mol
Functional Groups Primary amine, methoxy, alkyl
Stereochemistry Chiral centers at C2 and C4

Spectroscopic Characterization

  • NMR Spectroscopy : Characteristic signals for methoxy protons (~3.3–3.7 ppm), methyl groups (~0.9–1.2 ppm), and amine protons.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight, fragmentation pattern showing loss of isobutyl and methoxy groups.
  • Infrared Spectroscopy : N-H stretching around 3300 cm⁻¹, C-O stretching of methoxy group near 1050 cm⁻¹.

Yields and Purity

Reported yields for similar synthetic sequences range from 60% to 85% per step, with overall yields depending on the number of steps and purification efficiency. Purity is typically confirmed via HPLC or GC-MS analysis.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Catalysts Conditions Outcome/Notes
1 Protection of amine Benzylcarbamate, base Room temp, inert atmosphere Protects amine for subsequent steps
2 Mesylation Methanesulfonyl chloride, base 0–5 °C Converts alcohol to mesylate
3 Nucleophilic substitution Potassium methoxide, solvent Reflux Introduces methoxy group
4 Catalytic hydrogenation Pd/C, H2 gas Room temp, mild heating Removes protecting group
5 Amine alkylation Isobutyl bromide, base Room temp to reflux Introduces n-isobutyl group
6 Purification Recrystallization, chromatography Variable Isolates pure target compound

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related amines are analyzed for comparative insights:

Key Comparative Insights:

Substituent Position Effects: The methoxy group at position 4 (target compound) vs. position 2 (2-methoxy-2,4-dimethylpentan-1-amine ) alters electronic distribution. A methoxy group at C4 may reduce steric hindrance near the amine compared to C2 substitution.

N-Substituent Impact :

  • The isobutyl group on the target compound’s nitrogen enhances lipophilicity compared to primary amines (e.g., 4-methoxy-4-methylpentan-1-amine ). This may improve membrane permeability but reduce aqueous solubility.
  • Secondary amines like the target compound generally exhibit lower basicity than primary amines due to alkyl group electron-donating effects.

Synthetic Challenges: Introducing the isobutyl group requires selective alkylation to avoid over-alkylation (quaternary ammonium salt formation). Protecting group strategies, as used in the synthesis of 4-methoxy-4-methylpentan-1-amine , might be necessary.

Physicochemical Properties :

  • The target compound’s molecular weight (187.33 g/mol) is higher than analogs like 4-methoxy-n,2,4-trimethylpentan-1-amine (159.27 g/mol ), primarily due to the isobutyl group.
  • Increased lipophilicity (logP) is expected compared to primary amines, which could influence bioavailability and metabolic stability.

Q & A

Q. What are the optimal synthetic routes for n-Isobutyl-4-methoxy-2,4-dimethylpentan-1-amine, and how can reaction efficiency be improved?

The synthesis of branched aliphatic amines like this compound typically involves multi-step reactions. A plausible approach includes:

  • Step 1 : Alkylation of a primary amine precursor (e.g., 4-methoxy-2,4-dimethylpentan-1-amine) with isobutyl halides or alcohols under basic conditions.
  • Step 2 : Catalytic hydrogenation or reductive amination to stabilize the amine group.
  • Step 3 : Purification via column chromatography or recrystallization.

To enhance efficiency:

  • Use palladium or copper catalysts for selective C–N bond formation, as demonstrated in analogous methoxyphenyl-amine syntheses .
  • Optimize solvent systems (e.g., DMF or toluene) and inert atmospheres to minimize side reactions .
  • Monitor reaction progress using thin-layer chromatography (TLC) or inline spectroscopic methods.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy protons (δ ~3.2–3.8 ppm), isobutyl methyl groups (δ ~0.8–1.2 ppm), and amine protons (δ ~1.5–2.5 ppm, broad).
    • ¹³C NMR : Confirm quaternary carbons adjacent to methoxy and methyl groups.
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular formula (C₁₂H₂₇NO, exact mass: 201.21 g/mol).
  • IR Spectroscopy : Detect N–H stretching (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹).

Cross-referencing with PubChem or DSSTox data for analogous compounds ensures accuracy .

Q. What standard pharmacological assays are suitable for preliminary bioactivity screening of this compound?

  • In vitro assays :
    • Receptor binding studies (e.g., serotonin or dopamine receptors) using radioligand displacement assays.
    • Enzyme inhibition assays (e.g., monoamine oxidase) with fluorometric detection.
  • In vivo assays :
    • Behavioral tests like the elevated plus maze (for anxiolytic potential) or forced swim test (for antidepressant activity), as validated in studies on structurally similar amines .

Advanced Research Questions

Q. How can computational modeling guide the design of enantiomerically pure this compound?

  • Quantum Mechanics (QM) : Calculate energy barriers for stereochemical pathways to predict dominant enantiomers.
  • Molecular Dynamics (MD) : Simulate interactions with chiral catalysts (e.g., BINOL-derived ligands) to optimize asymmetric synthesis.
  • Machine Learning (ML) : Train models on reaction databases (e.g., PubChem) to predict optimal conditions for enantioselective alkylation .

Q. How should researchers resolve contradictions between in vitro and in vivo activity data for this compound?

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and blood-brain barrier penetration to explain discrepancies.
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo effects.
  • Dose-Response Analysis : Reconcile potency differences by testing broader concentration ranges in vitro and adjusting dosing regimens in vivo .

Q. What strategies mitigate challenges in scaling up the synthesis of this amine for preclinical studies?

  • Process Optimization :
    • Replace batch reactors with flow chemistry setups for better temperature and mixing control .
    • Use membrane separation technologies (e.g., nanofiltration) to streamline purification .
  • Quality Control :
    • Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (e.g., NMR shifts) for this compound?

  • Step 1 : Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts).
  • Step 2 : Rule out solvent or pH effects by repeating experiments in deuterated DMSO or CDCl₃.
  • Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from methyl and methoxy groups .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
CatalystPd/C (5% wt)
SolventAnhydrous Toluene
Temperature80–100°C
Reaction Time12–24 hours

Q. Table 2. Common Contaminants and Mitigation Strategies

ImpuritySourceRemoval Method
Unreacted HalideIncomplete alkylationSilica gel chromatography
Oxidative ByproductsAir exposureInert atmosphere (N₂/Ar)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.